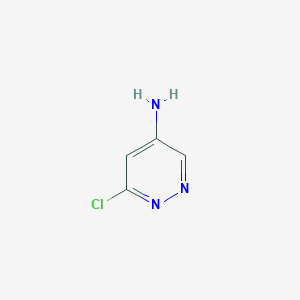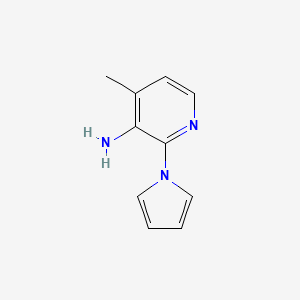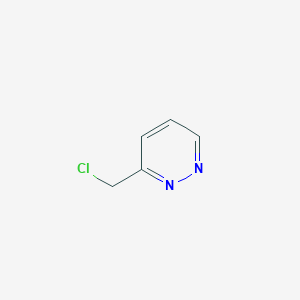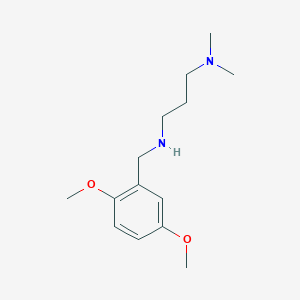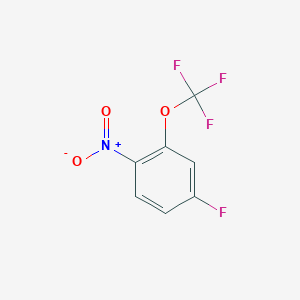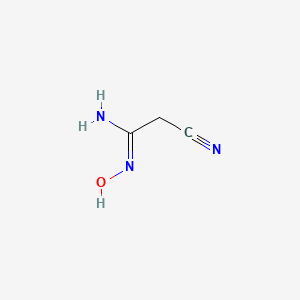
3,3-Dimethylmorpholine
Descripción general
Descripción
3,3-Dimethylmorpholine is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 . It is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for 3,3-Dimethylmorpholine is 1S/C6H13NO/c1-6(2)5-8-4-3-7-6/h7H,3-5H2,1-2H3 . This indicates that the molecule consists of a morpholine ring with two methyl groups attached to the same carbon .Physical And Chemical Properties Analysis
3,3-Dimethylmorpholine is a colorless to yellow liquid . It has a molecular weight of 115.18 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of Derivatives : 3,3-Dimethylmorpholine derivatives, such as 3,3,6,6-Tetramethylmorpholine-2,5-dione, are synthesized via direct amide cyclization of linear precursors. These derivatives have been studied for their potential applications in various chemical syntheses and structural analysis (Mawad et al., 2010).
Chemical Properties and Reactions
- Development of Water-Soluble Neurokinin-1 Receptor Antagonists : Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, which includes a 3,3-dimethylmorpholine component, are developed as water-soluble neurokinin-1 receptor antagonists. These have potential applications in treating conditions such as emesis and depression (Harrison et al., 2001).
Materials Science and Solar Cell Research
- Dye-Sensitized Solar Cells : Compounds containing 3,3-dimethylmorpholine units, such as certain cyanine dyes, are being researched for their application in improving photoelectric conversion efficiency in dye-sensitized solar cells. These studies highlight the potential of such compounds in renewable energy technologies (Wu et al., 2009).
Environmental Applications
- Pesticide Removal from Wastewater : Research indicates that certain compounds, including dimetomorph (which contains a morpholine structure), can be effectively removed from wastewaters using low-cost biosorbents. This highlights the role of 3,3-dimethylmorpholine derivatives in environmental protection and pollution control (Boudesocque et al., 2008).
Safety and Hazards
3,3-Dimethylmorpholine is classified under the GHS07 category. The hazard statements associated with it are H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements are P280, P305, P338, and P351, suggesting protective measures and specific treatment in case of exposure .
Mecanismo De Acción
3,3-Dimethylmorpholine: (CAS Number: 123-57-9) is a chemical compound with the empirical formula C6H13NO. Although specific information about its primary targets is limited, we can explore its potential interactions and effects.
Biochemical Pathways:
- Gastrointestinal Cancers : Studies have shown that related compounds (e.g., 3,3’-diindolylmethane from cruciferous vegetables) attenuate gastrointestinal cancers . While this specific evidence doesn’t directly apply to 3,3-Dimethylmorpholine , it suggests a potential role in cancer-related pathways.
Propiedades
IUPAC Name |
3,3-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)5-8-4-3-7-6/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYGLTRAXBZNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561616 | |
| Record name | 3,3-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylmorpholine | |
CAS RN |
59229-63-9 | |
| Record name | 3,3-Dimethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






